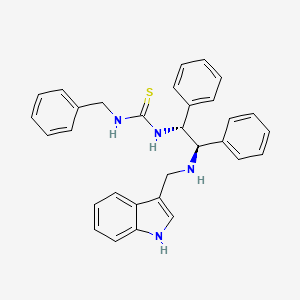
Salvianan A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Salvianan A can be synthesized through a reaction involving salicylic acid and benzaldehyde . The typical synthetic route involves mixing these two compounds in a specific molar ratio under alkaline conditions and heating the mixture. The reaction yields this compound as a white to light yellow crystalline solid, which can be purified through crystallization or other purification methods .
Analyse Des Réactions Chimiques
Salvianan A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Salvianan A has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable compound for synthetic and mechanistic studies.
Mécanisme D'action
The mechanism of action of Salvianan A involves its interaction with molecular targets and pathways associated with HIV-1. This compound acts as a potent inhibitor of the HIV-1 virus by interfering with the viral replication process. It targets specific enzymes and proteins essential for the virus’s life cycle, thereby preventing its proliferation .
Comparaison Avec Des Composés Similaires
Salvianan A can be compared with other similar compounds such as:
Salvinorin A: Another compound derived from the Salvia species, known for its psychoactive properties and interaction with kappa opioid receptors.
Tanshinone IIA: A diterpenoid from Salvia miltiorrhiza, known for its cardiovascular benefits and anti-inflammatory properties.
Salvianolic Acid A: A polyphenolic compound from Salvia miltiorrhiza, recognized for its antioxidant and anti-inflammatory effects.
This compound is unique due to its specific anti-HIV-1 activity, which sets it apart from other compounds in the Salvia genus .
Propriétés
Formule moléculaire |
C20H17NO2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(5R)-5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13,15,17,19-octaene |
InChI |
InChI=1S/C20H17NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
Clé InChI |
AIRHUANQVRWHJI-NSHDSACASA-N |
SMILES isomérique |
C[C@H]1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |
SMILES canonique |
CC1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


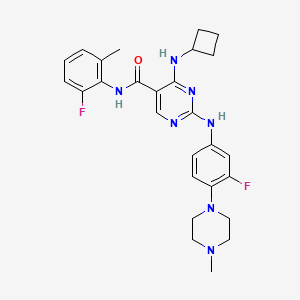
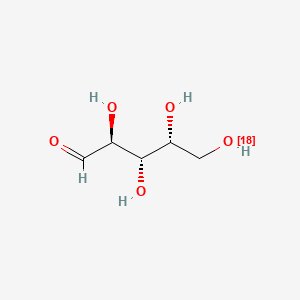
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

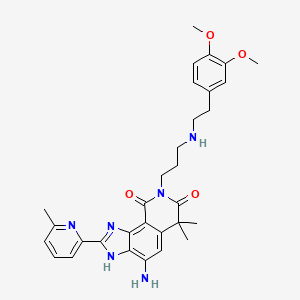
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
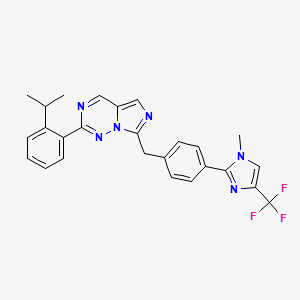
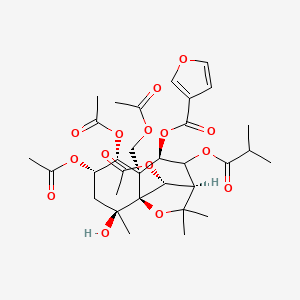

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
